Home > Products > Building Blocks P6578 > 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine - 1150618-33-9

6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

Catalog Number: EVT-1677779
CAS Number: 1150618-33-9
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

One approach utilizes a pyridine precursor, 2-amino-3,6-dimethylpyridine, which undergoes a series of transformations including protection, halogenation, and cyclization reactions to yield the desired pyrrolo[3,2-b]pyridine scaffold [ [] ].

Another method employs a pyrrole precursor, 1-benzyl-2-formylpyrrole, which undergoes similar multistep transformations, including protection, formylation, cyclization, and deprotection, to achieve the desired product [ [] ].

Molecular Structure Analysis

The molecular structure and its derivatives have been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. X-ray crystallography studies have also been conducted to determine the three-dimensional structure of some derivatives, providing valuable insights into their spatial arrangement and potential for intermolecular interactions [ [], [], [] ].

Chemical Reactions Analysis

For instance, reacting 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine with various nucleophiles, such as amines, can replace the chlorine atom with the desired functional group. This reactivity enables the introduction of diverse substituents, expanding the structural diversity and potential applications of the pyrrolo[3,2-b]pyridine scaffold [ [], [], [] ].

Applications
  • Medicinal Chemistry:
    • 5-HT(1F) receptor agonists: Researchers have explored a series of substituted N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides, including those based on the pyrrolo[3,2-b]pyridine scaffold, as potent and selective 5-HT(1F) receptor agonists for the potential treatment of migraine [ [] ].
    • mTOR inhibitors: Derivatives containing the 6-(morpholin-4-yl)-pyridin-2-yl-1H-pyrrolo[3,2-b]pyridine scaffold have shown potential as mTOR kinase inhibitors, suggesting their possible use in treating diseases like idiopathic pulmonary fibrosis [ [] ].
    • Antitumor activity: Certain pyrrolo[3,2-b]pyridine derivatives have demonstrated promising antitumor activity against specific cancer cell lines [ [], [] ].
  • Organic Synthesis: The versatile reactivity of the pyrrolo[3,2-b]pyridine scaffold makes it a valuable building block for synthesizing diverse and complex heterocyclic compounds [ [], [], [], [], [], [] ].

LY334370 (1a)

Compound Description: LY334370 (1a) is a selective 5-HT(1F) receptor agonist, also known as an SSOFRA (selective serotonin 1F receptor agonist). It has been shown to inhibit dural inflammation in a neurogenic plasma protein extravasation model, indicating potential antimigraine activity []. While highly selective for the 5-HT(1F) receptor, LY334370 also exhibits some affinity for the 5-HT(1A) receptor [].

Relevance: LY334370 shares a core pyrrolo[3,2-b]pyridine structure with 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine. The main difference lies in the substitution at the 5-position of the pyrrolo[3,2-b]pyridine ring, where LY334370 possesses an N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]acetamide group []. This structural similarity suggests that modifications at the 5-position of the pyrrolo[3,2-b]pyridine scaffold can lead to compounds with varying pharmacological profiles.

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine (2)

Compound Description: This compound is a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine [].

Relevance: Although this compound has a different arrangement of the pyridine ring within the pyrrolopyridine scaffold compared to 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, both compounds belong to the broader class of pyrrolopyridines, highlighting the diversity of this chemical class []. This example emphasizes that variations in the arrangement of heteroatoms within the core structure can lead to distinct biological activities.

4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine (3)

Compound Description: This compound is another deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine [].

Relevance: This compound shares the same pyrrolo[2,3-b]pyridine core structure with 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine. This emphasizes the importance of the substitution pattern around this core structure for achieving specific biological activities []. Notably, both compounds have a methyl group at the 6-position, suggesting that this substitution might be a common structural feature in this class of compounds.

6-(Morpholin-4-yl)-pyridin-2-yl-1H-pyrrolo[3,2-b]pyridine Derivatives

Compound Description: This series of compounds exhibits mTOR kinase inhibitor activity. mTOR kinase inhibitors are pursued for the treatment of diseases like idiopathic pulmonary fibrosis [].

Relevance: Compounds within this series are based on the 1H-pyrrolo[3,2-b]pyridine core structure, like 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine []. The presence of a pyridine ring linked to the core structure at the 2-position and a morpholine substituent at the 6-position differentiates these derivatives. This highlights the adaptability of the 1H-pyrrolo[3,2-b]pyridine scaffold for developing compounds with varying biological properties.

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine dihydrochloride dihydrate (Pexidartinib)

Compound Description: This compound is the dihydrochloride salt of pexidartinib, a drug that functions as a kinase inhibitor [].

Relevance: Pexidartinib contains a 1H-pyrrolo[2,3-b]pyridine moiety, which, while structurally similar to the 1H-pyrrolo[3,2-b]pyridine core of 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, differs in the nitrogen atom's position within the pyrrole ring. This structural difference highlights the impact of even subtle changes in the core heterocyclic structure on the overall properties of the molecule []. Notably, the presence of chlorine and trifluoromethyl substituents in both compounds emphasizes the significance of incorporating halogens to modulate pharmacological activity.

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one Derivatives

Compound Description: This series of compounds has shown to be potent platelet-derived growth factor-beta receptor (PDGF-βR) inhibitors []. The lead compound, 7d-6, displayed significant inhibitory activity in cell-based assays. Further modifications led to the identification of 7d-9, exhibiting even more potent and selective inhibitory activity against PDGF-βR []. Another derivative, 7b-2, showed potent inhibition of both PDGF- and VEGF-induced signaling pathways []. These compounds hold potential for the treatment of diseases associated with abnormal PDGF signaling, such as cancer and fibrotic diseases.

Relevance: These compounds, while structurally different from 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, share a common 1-methyl-1H-pyrrolo[2,3-b]pyridine unit. This highlights the significance of the pyrrolopyridine scaffold as a building block for developing compounds targeting various biological targets []. The variations in their structures, particularly the substituents attached to the quinoxalinone ring, emphasize the importance of structural modifications to achieve specific biological activities and selectivity profiles.

4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Compound Description: This compound is characterized by the presence of a 4-methylphenylsulfonyl protecting group attached to the nitrogen atom of the pyrrole ring [].

1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione (3,7-dideazaxanthine)

Compound Description: This compound, along with its derivatives 5-methyl-1H-pyrrolo-[3,2-c]pyridine-4,6(5H,7H)-dione (1-methyl-3,7-dideazaxanthine) and 1,7-dihydropyrano[4,3-b]pyrrole-4,6-dione (1-oxa-1,3,7-trideazaxanthine), were synthesized and evaluated for their inhibitory activity against xanthine oxidase []. Xanthine oxidase is an enzyme involved in purine metabolism, and its inhibitors are used clinically for treating gout and hyperuricemia.

3-Amino-6-ethoxy-4-phenyl-1H-pyrrolo[2,3-b]pyridine-2,5-dicarbonitrile

Compound Description: This compound was synthesized from its precursor (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile using triphenylphosphine or polymer-bound triphenylphosphine in dichloromethane [].

4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Compound Description: This compound features a 4-methylphenylsulfonyl group attached to the nitrogen atom of the pyrrole ring, serving as a protecting group during synthesis [].

Properties

CAS Number

1150618-33-9

Product Name

6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

IUPAC Name

6-chloro-1-methylpyrrolo[3,2-b]pyridine

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

InChI

InChI=1S/C8H7ClN2/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,1H3

InChI Key

XJBMOPLMFLLJND-UHFFFAOYSA-N

SMILES

CN1C=CC2=C1C=C(C=N2)Cl

Canonical SMILES

CN1C=CC2=C1C=C(C=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.